molecular formula C6H9BClNO2 B1420437 (3-Methylpyridin-4-yl)boronic acid hydrochloride CAS No. 1072952-40-9

(3-Methylpyridin-4-yl)boronic acid hydrochloride

Cat. No. B1420437
M. Wt: 173.41 g/mol
InChI Key: NGOUFMIMHSRFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Methylpyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 894808-72-1 . It has a molecular weight of 136.95 and its IUPAC name is 3-methyl-4-pyridinylboronic acid . It is typically stored in an inert atmosphere and under -20C .


Molecular Structure Analysis

The molecular formula of “(3-Methylpyridin-4-yl)boronic acid” is C6H8BNO2 . The InChI code is 1S/C6H8BNO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4,9-10H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “(3-Methylpyridin-4-yl)boronic acid hydrochloride” are not available, boronic acids are known to be involved in various types of reactions, including Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

“(3-Methylpyridin-4-yl)boronic acid” is a solid substance .

Scientific Research Applications

  • Scientific Field: Sensing Applications

    • Boronic acids, including “(3-Methylpyridin-4-yl)boronic acid hydrochloride”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
    • The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
    • A fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .
  • Scientific Field: Biological Labelling, Protein Manipulation and Modification

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
    • An area of particular growth was the interaction of boronic acids with proteins, their manipulation and cell labelling .
    • Boronic acid were also used for electrophoresis of glycated molecules .
  • Scientific Field: Therapeutics Development

    • Boronic acids are also used in the development of therapeutics .
    • For example, 4-Methylpyridine-3-boronic Acid is used in preparation of pyridopyrimidinone derivatives as AHR antagonists useful in the treatment of diseases .
    • (2-Methylpyridin-4-yl)boronic Acid is used as a reagent in the preparation of dihydro-phenylquinazlinone derivatives as encephalitic alphaviruses inhibitors useful in the treatment of viral infections .
  • Scientific Field: Synthesis of Pyridinylboronic Acids and Esters

    • Pyridinylboronic acids and esters, including “(3-Methylpyridin-4-yl)boronic acid hydrochloride”, are synthesized from pyridinyl halides via a Pd-catalysed cross-coupling reaction .
    • This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .
    • The general procedure involves iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .
  • Scientific Field: Preparation of Pyridopyrimidinone Derivatives

    • 4-Methylpyridine-3-boronic Acid is used in preparation of pyridopyrimidinone derivatives as AHR antagonists useful in the treatment of diseases .
  • Scientific Field: Preparation of Imidazopyridazinyl Compounds

    • (4-Methoxypyridin-3-yl)boronic acid hydrochloride is a useful reactant for preparation of imidazopyridazinyl compounds acting as CYP17 inhibitors which is useful in treating cancer .
  • Scientific Field: Electrophoresis of Glycated Molecules

    • Boronic acids, including “(3-Methylpyridin-4-yl)boronic acid hydrochloride”, have been used for electrophoresis of glycated molecules .
    • This application is particularly useful in the field of biochemistry for the separation and analysis of glycated molecules .
  • Scientific Field: Building Materials for Microparticles

    • Boronic acids are employed as building materials for microparticles for analytical methods .
    • This application is significant in the field of material science and analytical chemistry .
  • Scientific Field: Polymers for the Controlled Release of Insulin

    • Boronic acids are incorporated in polymers for the controlled release of insulin .
    • This application is particularly relevant in the field of pharmaceutical sciences and drug delivery systems .
  • Scientific Field: Interference in Signalling Pathways

    • Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways .
    • This application is significant in the field of biochemistry and molecular biology .
  • Scientific Field: Enzyme Inhibition

    • Boronic acids are used for enzyme inhibition .
    • This application is particularly relevant in the field of biochemistry and pharmacology .
  • Scientific Field: Cell Delivery Systems

    • Boronic acids are used in cell delivery systems .
    • This application is significant in the field of cell biology and pharmaceutical sciences .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Boronic acids, such as “(3-Methylpyridin-4-yl)boronic acid”, have been used in the preparation of various derivatives that are useful in the treatment of diseases . Therefore, future research may focus on exploring its potential applications in medicinal chemistry.

properties

IUPAC Name

(3-methylpyridin-4-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c1-5-4-8-3-2-6(5)7(9)10;/h2-4,9-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOUFMIMHSRFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674656
Record name (3-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylpyridin-4-yl)boronic acid hydrochloride

CAS RN

1072952-40-9
Record name (3-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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